Atuveciclib
Overview
Description
Atuveciclib, also known as BAY 1143572, is a potent and highly selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a key regulator of transcriptional elongation and is involved in the regulation of gene expression. This compound has shown promise in preclinical and clinical studies for the treatment of various cancers, particularly those with overexpression of the MYC oncogene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atuveciclib involves several key steps, starting from commercially available 2,4-dichloro-1,3,5-triazine. The compound is reacted with a suitable aniline under basic conditions to give the corresponding N-aryl-4-chloro-1,3,5-triazin-2-amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Atuveciclib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the sulfoximine group, altering the compound’s activity.
Substitution: This compound can undergo substitution reactions, particularly at the triazine ring, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with potentially different biological activities .
Scientific Research Applications
Mechanism of Action
Atuveciclib exerts its effects by selectively inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. CDK9 phosphorylates the carboxy-terminal domain of RNA polymerase II, facilitating transcriptional elongation. Inhibition of CDK9 by this compound leads to the downregulation of short-lived anti-apoptotic proteins and oncogenes such as MYC and MCL1, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Atuveciclib is compared with other CDK9 inhibitors such as:
Dinaciclib: A pan-CDK inhibitor with broader activity but higher toxicity.
Flavopiridol: Another CDK9 inhibitor with a different chemical structure and clinical profile.
VIP152: A highly selective CDK9 inhibitor with improved therapeutic index and efficacy in preclinical models .
This compound stands out due to its high selectivity for CDK9, favorable pharmacokinetic properties, and promising clinical efficacy .
Biological Activity
Atuveciclib, also known as BAY 1143572, is a novel, orally bioavailable inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in the regulation of transcription by phosphorylating RNA polymerase II. This compound is currently under investigation in clinical trials for various malignancies, including acute leukemia and triple-negative breast cancer (TNBC). The biological activity of this compound has been extensively studied, revealing its potential as an effective therapeutic agent in oncology.
This compound selectively inhibits CDK9, leading to the dephosphorylation of RNA polymerase II on serine 2, which is crucial for transcriptional elongation. This inhibition results in decreased expression of oncogenes such as MYC and MCL1, both of which are associated with tumorigenesis and poor prognosis in several cancers .
Key Molecular Effects
- Dephosphorylation of RNA Polymerase II : Treatment with this compound leads to a time-dependent reduction in phosphorylated serine 2 (pSer2) levels of RNA Pol II, while not affecting serine 5 phosphorylation .
- Downregulation of Oncogenes : Significant reductions in MYC and MCL1 protein levels have been observed following treatment with this compound .
Antitumor Efficacy
This compound has demonstrated potent antitumor effects across various cancer types:
- Pancreatic Cancer : this compound sensitizes pancreatic ductal adenocarcinoma (PDAC) cells to TRAIL-induced apoptosis by inhibiting pro-survival proteins such as cFlip and Mcl-1. This combination treatment significantly reduced cell viability and enhanced apoptosis markers like cleaved PARP .
- Triple-Negative Breast Cancer (TNBC) : In TNBC models, this compound inhibited mammosphere formation and reduced the population of cancer stem-like cells (CSLCs), indicating its potential to target aggressive cancer phenotypes. Additionally, it enhanced the efficacy of conventional chemotherapeutics like cisplatin and doxorubicin .
Case Studies and Clinical Trials
This compound is currently being evaluated in phase I clinical trials (NCT01938638, NCT02345382) for its safety and efficacy in patients with advanced solid tumors and hematologic malignancies. Early results suggest promising anti-tumor activity, particularly in CDK9-high expressing cancers .
Summary of Biological Activity Studies
Properties
IUPAC Name |
4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24)/t27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWKGTGIJRCOOM-HHHXNRCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C[S@](=N)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414943-94-4 | |
Record name | Atuveciclib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414943944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATUVECICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Q7F59W0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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